molecular formula C14H11N3O3 B11537259 4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile

4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-furan-3-carbonitrile

Cat. No.: B11537259
M. Wt: 269.25 g/mol
InChI Key: WQRUCTLKAGXQAO-LZYBPNLTSA-N
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Description

4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE is a complex organic compound with a furan ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE typically involves the reaction of 4,5-dimethyl-2-aminofuran-3-carbonitrile with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires a solvent like ethanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE
  • 4,5-DIMETHYL-2-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE

Uniqueness

4,5-DIMETHYL-2-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]FURAN-3-CARBONITRILE is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack the nitro functionality or have different substituents on the furan ring .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

4,5-dimethyl-2-[(E)-(3-nitrophenyl)methylideneamino]furan-3-carbonitrile

InChI

InChI=1S/C14H11N3O3/c1-9-10(2)20-14(13(9)7-15)16-8-11-4-3-5-12(6-11)17(18)19/h3-6,8H,1-2H3/b16-8+

InChI Key

WQRUCTLKAGXQAO-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(OC(=C1C#N)/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(OC(=C1C#N)N=CC2=CC(=CC=C2)[N+](=O)[O-])C

solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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